![molecular formula C23H30O5 B1202684 Euglobal G 1 CAS No. 130304-62-0](/img/structure/B1202684.png)
Euglobal G 1
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Euglobal G 1 is a natural compound derived from the Eucalyptus genus, specifically from the species Eucalyptus robusta . Eucalypts are woody trees with approximately 900 taxa distributed across three genera: Eucalyptus , Corymbia , and Angophora . These trees are keystone plant groups in Australian ecosystems and have significant industrial applications in timber, fuel, paper pulp, and pharmaceuticals .
Molecular Structure Analysis
The molecular structure of Euglobal G 1 comprises a complex arrangement of atoms. Detailed spectroscopic analyses (such as NMR , IR , and MS ) have elucidated its chemical formula, connectivity, and functional groups. The compound likely contains acylphloroglucinol and sesquiterpene moieties .
Scientific Research Applications
1. Biological Activity and Chemical Composition
Euglobal G1, along with other euglobals, has been identified in various species of Eucalyptus. These compounds, including euglobal G1, exhibit notable biological activities. For instance, euglobal G1 was isolated from Eucalyptus grandis and demonstrated significant inhibitory effects on Epstein-Barr virus activation, highlighting its potential in antiviral research (Takasaki, Konoshima, Shingu, Tokuda, Nishino, Iwashima, & Kozuka, 1990). Further studies expanded on the understanding of its chemical structure and stereochemistry (Takasaki, Konoshima, Kozuka, Haruna, Itô, & Shingu, 1994).
2. Antitumor and Chemopreventive Properties
Euglobal G1 has been researched for its potential antitumor properties. A study highlighted its remarkable inhibitory effect on mouse skin tumor promotion, suggesting its role as a chemopreventive agent (Takasaki, Konoshima, Etoh, Singh, Tokuda, & Nishino, 2000). This discovery paves the way for exploring euglobal G1 as a natural product in cancer research and prevention strategies.
3. Antimicrobial and Antiparasitic Activities
Euglobal G1, along with its analogues, has been synthesized and tested for various biological activities. Studies have shown that these compounds exhibit antibacterial, antifungal, antileishmanial, and antimalarial activities. This makes euglobal G1 a significant compound in the search for new therapeutic agents against various infectious diseases (Bharate, Bhutani, Khan, Tekwani, Jacob, Khan, & Singh, 2006).
Mechanism of Action
The biological activities of Euglobal G 1 remain an area of interest. Researchers should explore its interactions with cellular targets, receptors, or enzymes. Preliminary studies suggest that Euglobal G 1 exhibits antiseptic, antibacterial, and warming properties, which align with traditional medicinal uses of eucalypts .
properties
CAS RN |
130304-62-0 |
---|---|
Product Name |
Euglobal G 1 |
Molecular Formula |
C23H30O5 |
Molecular Weight |
386.5 g/mol |
IUPAC Name |
(2R,11S,13R)-6,8-dihydroxy-2,14,14-trimethyl-5-(3-methylbutanoyl)-3-oxatetracyclo[11.1.1.02,11.04,9]pentadeca-4,6,8-triene-7-carbaldehyde |
InChI |
InChI=1S/C23H30O5/c1-11(2)6-16(25)18-20(27)15(10-24)19(26)14-8-13-7-12-9-17(22(12,3)4)23(13,5)28-21(14)18/h10-13,17,26-27H,6-9H2,1-5H3/t12-,13+,17?,23-/m1/s1 |
InChI Key |
SFBXDLHLJDQOFR-URKUHWKPSA-N |
Isomeric SMILES |
CC(C)CC(=O)C1=C2C(=C(C(=C1O)C=O)O)C[C@@H]3C[C@@H]4CC([C@@]3(O2)C)C4(C)C |
SMILES |
CC(C)CC(=O)C1=C2C(=C(C(=C1O)C=O)O)CC3CC4CC(C4(C)C)C3(O2)C |
Canonical SMILES |
CC(C)CC(=O)C1=C2C(=C(C(=C1O)C=O)O)CC3CC4CC(C4(C)C)C3(O2)C |
synonyms |
euglobal G1 |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.